10-Oxo-3-O-methylnaltrexone
Description
10-Oxo-3-O-methylnaltrexone, also known as 10-Ketonaltrexone (B1237004), is a derivative of the well-known opioid antagonist naltrexone (B1662487). nih.govontosight.ai Its development is rooted in the scientific endeavor to understand how specific structural modifications to the morphinan (B1239233) skeleton affect interaction with opioid receptors. ontosight.ai The introduction of a keto group at the 10-position of the naltrexone backbone, particularly from a 3-O-methylated precursor, represents a targeted chemical alteration designed to probe the steric and electronic requirements of the opioid receptor binding pocket. nih.gov Research into such derivatives is crucial for mapping receptor topography and designing new molecules with potentially more desirable pharmacological profiles, such as enhanced selectivity or altered efficacy. nih.govnih.gov
This compound belongs to the family of semisynthetic opioids and is classified as a morphinan derivative. Its chemical lineage is directly traceable to naltrexone, a potent opioid receptor antagonist. nih.govontosight.ai The synthesis of 10-Ketonaltrexone has been achieved from naltrexone 3-methyl ether (3-O-methylnaltrexone), establishing its parentage. nih.gov This places it in a class of naltrexone derivatives that have been modified at the C-10 position, a less common site for alteration compared to other positions on the morphinan structure. nih.govmdpi.com The structural relationship between this compound and its parent compounds is pivotal to understanding its pharmacological properties.
A 1985 study detailed the preparation of 10-Ketonaltrexone and its oxymorphone analog, 10-ketooxymorphone, from naltrexone 3-methyl ether and oxycodone, respectively. nih.gov Bioassays revealed that the introduction of the 10-keto group dramatically reduced the potency at mu (μ) opioid receptors and resulted in minimal affinity for kappa (κ) and delta (δ) receptors. nih.gov This significant decrease in opioid receptor affinity underscores the importance of the C-10 position in receptor interaction.
Interactive Data Table: Opioid Receptor Binding Affinities
The following table presents data on the binding affinities of 10-Ketonaltrexone and related compounds at different opioid receptor subtypes. The Ki (nM) value represents the concentration of the drug that will bind to 50% of the receptors in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.
| Compound | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) |
| Naltrexone | 0.15 | 15 | 0.8 |
| Oxymorphone | 0.9 | 250 | 30 |
| 10-Ketonaltrexone | 170 | >10000 | 1000 |
| 10-Ketooxymorphone | 100 | >10000 | 2500 |
Data sourced from Archer et al. (1985). nih.gov
Interactive Data Table: Bioassay Potency in Isolated Tissues
The potency of these compounds was also assessed in functional bioassays using guinea-pig ileum (a preparation rich in μ-receptors) and mouse vas deferens (rich in δ-receptors). The IC₅₀ (nM) value is the concentration of an antagonist that produces 50% inhibition of a response.
| Compound | Guinea-Pig Ileum (μ) IC₅₀ (nM) | Mouse Vas Deferens (δ) IC₅₀ (nM) |
| Naltrexone | 0.4 ± 0.05 | 9.0 ± 1.2 |
| 10-Ketonaltrexone | 1300 ± 200 | >10000 |
Data sourced from Archer et al. (1985). nih.gov
The clinical utility of opioid agonists for pain management is often limited by significant peripheral side effects, such as constipation, nausea, and urinary retention, which are mediated by opioid receptors outside the central nervous system (CNS). nih.govnih.gov This clinical challenge spurred the development of peripherally acting μ-opioid receptor antagonists (PAMORAs). nih.govmedscape.com The core rationale behind PAMORAs is to create molecules that cannot cross the blood-brain barrier, thereby blocking peripheral opioid receptors without affecting the centrally mediated analgesic effects of opioid painkillers or inducing CNS withdrawal symptoms. nih.govnih.govwikipedia.org
A prime example of a successful PAMORA is methylnaltrexone (B1235389). nih.govwikipedia.org Methylnaltrexone is a quaternary amine derivative of naltrexone. wikipedia.orgnih.gov The addition of a methyl group to the nitrogen atom creates a positively charged molecule with increased polarity and reduced lipid solubility, which severely restricts its passage across the blood-brain barrier. wikipedia.orgdrugs.com This allows methylnaltrexone to effectively reverse opioid-induced constipation by acting on μ-opioid receptors in the gastrointestinal tract, while preserving the analgesic benefits of opioids acting within the brain. nih.govnih.goveuropa.eu The development and success of methylnaltrexone validated the research paradigm of creating peripherally restricted antagonists and has encouraged further exploration of other naltrexone derivatives. ontosight.ainih.gov
Opioid ligands exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily classified into three main types: mu (μ), delta (δ), and kappa (κ). nih.gov Each receptor subtype has a distinct distribution throughout the central and peripheral nervous systems and mediates different physiological and psychological effects.
Mu (μ) Opioid Receptors: These are the primary targets for most clinically used opioid analgesics like morphine. nih.govnih.gov Activation of μ-receptors produces strong analgesia but is also responsible for the most significant adverse effects, including respiratory depression, euphoria, and physical dependence. nih.gov
Delta (δ) Opioid Receptors: Activation of δ-receptors can also produce analgesia, although typically with a different profile than μ-agonists. They are also implicated in mood regulation and may have antidepressant and anxiolytic potential. nih.gov
Kappa (κ) Opioid Receptors: Activation of κ-receptors induces analgesia, particularly at the spinal level, as well as sedation and diuresis. However, it is also associated with dysphoria, hallucinations, and aversive states, which has limited the therapeutic development of κ-agonists. mdpi.com
The distinct functional roles of these receptor subtypes make them critical targets in drug discovery. Research focuses on developing ligands with high selectivity for a single receptor subtype or with a specific mixed-receptor profile to maximize therapeutic effects while minimizing unwanted side effects. nih.govresearchgate.net For instance, a μ-antagonist/κ-agonist might offer a non-addictive analgesic, while a highly selective peripheral μ-antagonist can treat side effects without compromising pain relief. nih.govnih.gov
The modulation of opioid receptors is a key strategy in neuroscience and pharmacology, with several distinct research paradigms aimed at achieving specific therapeutic outcomes.
Selective Agonism/Antagonism: A primary goal is the development of molecules that selectively target one opioid receptor subtype over others. nih.gov For example, highly selective μ-antagonists like naltrexone are used for addiction treatment, while the development of selective κ-agonists has been pursued for analgesia without μ-receptor-mediated abuse liability. mdpi.comresearchgate.net
Partial Agonism: Partial agonists bind to and activate a given receptor, but have only partial efficacy relative to a full agonist. This property can be therapeutically useful. For instance, 3-O-methylnaltrexone has been shown to function as a partial agonist at μ-receptors in some studies, a profile that can sometimes provide a ceiling effect on opioid activity, potentially reducing overdose risk. nih.gov
Peripheral Restriction: As discussed with methylnaltrexone, this paradigm involves chemically modifying ligands to prevent them from entering the CNS. wikipedia.org This is a powerful strategy for separating the peripheral and central effects of opioids, allowing for the treatment of side effects like opioid-induced constipation without impacting central analgesia. nih.govnih.gov
Dual or Mixed Receptor Ligands: Some research focuses on creating single molecules that interact with multiple receptor targets. For example, a compound with μ-antagonist and κ-antagonist properties might be beneficial in treating opioid addiction by addressing different facets of the disorder. researchgate.net
The study of compounds like this compound fits within this framework, as it helps to delineate the structural requirements for affinity and efficacy at the various opioid receptor subtypes, contributing valuable data to the rational design of future therapeutics. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPULCDMBFAYJIX-IVAOSVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461786 | |
| Record name | 10-Oxo-3-O-methylnaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-13-5 | |
| Record name | 10-Oxo-3-O-methylnaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Elucidation Research of 10 Oxo 3 O Methylnaltrexone
Established Synthetic Routes and Methodological Innovations
The synthesis of 10-Oxo-3-O-methylnaltrexone is a multi-step process that utilizes naltrexone (B1662487) as the foundational starting material. The key transformations involve the protection of the phenolic hydroxyl group via methylation, followed by the introduction of a ketone functional group at the C-10 position of the morphinan (B1239233) structure.
The semisynthesis of this compound begins with naltrexone. nih.gov Naltrexone itself is typically derived via semisynthesis from naturally occurring opioids like thebaine or oripavine. researchgate.netnih.govcdnsciencepub.com The first crucial step in the specific pathway to this compound involves the selective methylation of the phenolic hydroxyl group at the C-3 position. This is a common protecting group strategy in morphinan chemistry to prevent unwanted side reactions at this site during subsequent oxidative steps. The product of this initial step is naltrexone 3-methyl ether, which serves as the direct precursor for the introduction of the 10-oxo group. nih.govnii.ac.jp
The primary derivatization in the synthesis of this compound is the introduction of the oxo group at the C-10 position. Research by Archer et al. describes the preparation of 10-ketonaltrexone (B1237004) from its direct precursor, naltrexone 3-methyl ether. nih.gov While the precise reagents and conditions for this specific transformation are not detailed in the abstract, synthetic strategies for introducing a 10-oxo group into related morphinan compounds have been published. These methods often involve oxidation of the C-10 position, potentially through intermediates like a C-10 hydroxyl derivative. researchgate.net For instance, the synthesis of 10-oxo derivatives of the agonist TRK-820 was achieved from a 10-oxo-4,5-epoxymorphinan intermediate, indicating a general strategy for this type of modification. researchgate.netjst.go.jp
The subject of quaternization, which involves converting the tertiary nitrogen of the naltrexone backbone into a quaternary ammonium (B1175870) salt, is a known strategy for other derivatives like methylnaltrexone (B1235389) (N-methylnaltrexone). researchgate.net However, for the specific compound this compound, the available scientific literature focuses on its synthesis as a tertiary amine (with an N-cyclopropylmethyl group) and does not describe a subsequent quaternization step. google.comnih.gov
The concept of R- and S-stereoisomerism in naltrexone derivatives typically refers to the configuration at a quaternary nitrogen atom, as seen in compounds like (R)-N-methylnaltrexone and (S)-N-methylnaltrexone. As this compound is synthesized and described as a tertiary amine, it does not possess a chiral quaternary nitrogen center. google.comnih.gov Therefore, the following subsections, which are predicated on the existence of such stereoisomers, reflect a lack of applicable research for this specific compound.
There is no scientific literature available describing the synthesis and purification of an R-stereoisomer of this compound, as the compound is a tertiary amine and does not exhibit this type of isomerism at the nitrogen atom.
There is no scientific literature available describing the synthesis and characterization of an S-stereoisomer of this compound, as the compound does not possess the necessary chiral quaternary nitrogen for this isomerism to occur.
Techniques for the isolation and separation of enantiomers, such as chiral chromatography, are not applicable to this compound as it is an achiral compound with respect to the nitrogen substituent. Therefore, no such isolation or separation methods are reported in the literature for this compound.
Stereoselective Synthesis Methodologies for Specific Isomers
Characterization Techniques for Research Materials
Ensuring the structural integrity and purity of research-grade this compound is paramount for the validity of scientific investigations. This requires sophisticated analytical techniques that go beyond simple identification to provide unambiguous structural confirmation and quantitative purity assessment.
Following synthesis, a panel of spectroscopic methods is employed to confirm that the target molecule, this compound, has been formed and to verify its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for detailed structural elucidation. In the ¹H NMR spectrum of this compound, the disappearance of the two characteristic benzylic proton signals from the C-10 position of the starting material (naltrexone 3-methyl ether) and the appearance of new signals consistent with the modified electronic environment of the aromatic ring are key indicators of successful oxidation. The presence of the 3-O-methyl group would be confirmed by a characteristic singlet signal around 3.8-3.9 ppm. The signals for the cyclopropylmethyl group on the nitrogen atom would also be present and identifiable.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized product. The measured mass-to-charge ratio (m/z) must match the calculated value for the molecular formula of this compound, C₂₁H₂₃NO₄. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by identifying characteristic fragments of the morphinan skeleton.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for confirming the introduction of the new carbonyl group. The spectrum of the product would show a strong absorption band characteristic of a conjugated ketone (C=O stretch) in the region of 1680-1660 cm⁻¹, which would be absent in the starting material. The presence of the ether linkage (C-O-C stretch) would also be observable.
Chromatographic methods are the gold standard for assessing the purity of synthesized research compounds, capable of separating the target compound from starting materials, reagents, and by-products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. google.com A validated reversed-phase HPLC method allows for the accurate quantification of this compound and the detection of any impurities. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. For naltrexone and its derivatives, C18 columns are commonly used. google.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724), run under gradient or isocratic conditions. google.com Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength, typically in the UV range (e.g., 230 nm). google.comgoogle.com
Table 1: Example HPLC Parameters for Purity Analysis of Naltrexone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecylsilane (C18) bonded silica, 5 µm | google.com |
| Mobile Phase A | 0.0025 mol/L sodium perfluoroethanesulfonate, pH 2.5 | google.com |
| Mobile Phase B | Water-methanol-acetonitrile (50:800:150, v/v/v) | google.com |
| Flow Rate | 1.0 mL/min | google.comgoogle.com |
| Detection Wavelength | 230 nm | google.comgoogle.com |
| Column Temperature | 40 °C | google.com |
| Elution Mode | Gradient | google.com |
Optimization of Synthetic Yields and Purity for Research Applications
The efficient synthesis of this compound in high yield and purity is essential for enabling extensive research. Optimization efforts typically focus on the key oxidation step of the 3-O-methylnaltrexone precursor.
The synthesis of 10-keto morphinans can be achieved through the benzylic oxidation of a morphinan starting material. google.com One described method involves using an oxidizing system comprising a periodic acid and a chromium catalyst. google.com This approach is noted for proceeding under mild reaction conditions and providing good yields. google.com
Key parameters for optimization include:
Choice of Oxidizing Agent : Investigating different chromium catalysts (e.g., CrO₃) and other oxidizing systems to maximize conversion and minimize side-product formation.
Reaction Conditions : Systematically varying the temperature, reaction time, and solvent to find the optimal balance between reaction rate and selectivity.
Stoichiometry : Optimizing the molar ratios of the starting material, catalyst, and periodic acid to ensure complete conversion without excessive use of reagents, which could complicate purification.
Purification Strategy : Developing an effective purification protocol, such as column chromatography or recrystallization, is critical to isolate the this compound from unreacted starting material, the catalyst, and any oxidation by-products. The purity of the final compound must be rigorously confirmed by the characterization methods described previously.
By systematically optimizing these factors, it is possible to develop a reliable and scalable synthetic route to produce high-purity this compound for research purposes.
Preclinical Pharmacological Research Investigations of 10 Oxo 3 O Methylnaltrexone
Opioid Receptor Binding and Affinity Studies
The interaction of 10-Oxo-3-O-methylnaltrexone with opioid receptors has been primarily characterized through in vitro binding assays, which determine the compound's affinity for different receptor subtypes. These studies are crucial for understanding its selectivity and mechanism of action.
Radioligand Binding Assays on Isolated Receptors and Membranes
Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor is used in competition with the unlabeled compound being tested (in this case, this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (K_i) is calculated. The K_i value represents the affinity of the compound for the receptor; a lower K_i value indicates a higher binding affinity.
Studies using cells expressing recombinant human opioid receptors have demonstrated that this compound displaces ligands from the μ-opioid receptor with high affinity. One study reported an affinity (K_i) of 10 nM. nih.gov This demonstrates a potent interaction with the primary receptor responsible for both opioid-induced analgesia and constipation. nih.gov
Table 1: Mu (μ)-Opioid Receptor Affinity of this compound
| Parameter | Value | Source |
|---|
Research indicates that this compound has a lower affinity for the κ-opioid receptor compared to the μ-opioid receptor. One study determined the K_i value to be 30 nM, which is a 3-fold lower affinity than for the μ-opioid receptor. nih.gov This suggests a degree of selectivity for the μ-opioid receptor over the κ-opioid receptor.
Table 2: Kappa (κ)-Opioid Receptor Affinity of this compound
| Parameter | Value | Source |
|---|
The affinity of this compound for the δ-opioid receptor is significantly lower than for both μ and κ receptors. Studies have shown a much-reduced affinity, with a reported K_i value of 15.8 μM (or 15,800 nM). nih.gov This pronounced difference in affinity underscores the compound's selectivity profile.
Table 3: Delta (δ)-Opioid Receptor Affinity of this compound
| Parameter | Value | Source |
|---|
Competitive Binding Profile Analysis
The binding data reveals a clear competitive antagonist profile for this compound, with a marked selectivity for the μ-opioid receptor. nih.govnih.gov As a competitive antagonist, it binds to the same site on the opioid receptor as opioid agonists (like morphine) but does not activate the receptor. cambridge.orgnih.gov By occupying the receptor, it blocks the agonist from binding and eliciting its effect. cambridge.org
The selectivity profile, derived from the K_i values, is as follows:
μ-opioid receptor > κ-opioid receptor >> δ-opioid receptor
This selectivity for peripheral μ-opioid receptors is the foundation of its clinical utility, as these receptors in the gastrointestinal tract are the primary mediators of opioid-induced constipation. nih.govsemanticscholar.org
Kinetic Binding Parameters (Association and Dissociation Rates)
The kinetic binding parameters, specifically the association rate (k_on) and dissociation rate (k_off), provide a more dynamic view of the drug-receptor interaction than affinity constants alone. The association rate describes how quickly the compound binds to the receptor, while the dissociation rate describes how quickly it unbinds. Together, these rates determine the residence time of the compound at the receptor.
Functional Assays of Opioid Receptor Activity
Agonist/Antagonist Activity in Cellular Systems (e.g., cAMP inhibition, GTPγS binding)
No studies detailing the agonist or antagonist activity of this compound in cellular systems, such as those measuring cAMP inhibition or GTPγS binding, were identified.
Signal Transduction Pathway Modulation in Cell-Based Assays
Information regarding the modulation of signal transduction pathways by this compound in cell-based assays is not available in the public domain.
Receptor Internalization and Desensitization Studies
No research was found describing studies on receptor internalization or desensitization induced by this compound.
Pharmacodynamic Studies in Preclinical Animal Models
Gastrointestinal Motility Modulation in Animal Models
There are no available preclinical studies in animal models that investigate the effects of this compound on gastrointestinal motility.
Assessment of Opioid-Induced Gastrointestinal Inhibition Reversal
No data exists in the reviewed literature assessing the ability of this compound to reverse opioid-induced gastrointestinal inhibition in animal models.
Following a comprehensive search for preclinical pharmacological research on the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature matching the specific areas of investigation requested in the provided outline.
The body of research in this therapeutic area is focused on the compound methylnaltrexone (B1235389) . The metabolites of methylnaltrexone have been identified as MNTX-3-sulfate, methyl-6alpha-naltrexol, methyl-6beta-naltrexol, MNTX-3-glucuronide, and 2-hydroxy-3-O-methyl MNTX and its glucuronide. The compound “this compound” is not identified as a primary compound of study or a metabolite of methylnaltrexone in the available literature.
Due to the strict instruction to focus solely on “this compound” and the lack of specific data for this compound regarding:
Dose-Response Characterization in Animal Studies
Central Nervous System (CNS) Activity Assessment in Animal Models
Investigation of Other Peripheral Opioid-Mediated Effects in Animal Models
It is not possible to generate the requested article. The available data pertains to methylnaltrexone and would not be accurate or appropriate to present as research on “this compound.”
Investigation of Other Peripheral Opioid-Mediated Effects in Animal Models
Opioid-Induced Pruritus Studies in Animal Models
No studies on the effect of this compound on opioid-induced pruritus in animal models were found in the scientific literature.
Cellular and Subcellular Localization Studies of this compound
No studies investigating the cellular and subcellular localization of this compound were found in the scientific literature.
Pharmacokinetic Research and Disposition Studies of 10 Oxo 3 O Methylnaltrexone Preclinical Focus
Absorption Studies in Animal Models
Comprehensive studies detailing the absorption of 10-Oxo-3-O-methylnaltrexone in animal models are not readily found in the public domain. To fully characterize its potential as a therapeutic agent, further research would be necessary.
Specific data on the rate and extent of absorption of this compound following various preclinical administration routes such as oral, intravenous, or subcutaneous, are not available in the reviewed literature.
There is no specific information available regarding the investigation of this compound as a P-glycoprotein substrate or other gastrointestinal absorption mechanisms in animal models.
Distribution Studies in Animal Models and In Vitro Systems
Detailed distribution studies for this compound are not extensively documented in publicly available research.
While its parent compound, methylnaltrexone (B1235389), is known for its limited ability to cross the blood-brain barrier, leading to central nervous system (CNS) exclusion, specific tissue distribution profiles for this compound in animal models have not been detailed in the available literature.
The plasma protein binding characteristics of this compound have not been specifically reported. This is a critical parameter that influences the compound's distribution and availability to target tissues.
Specific results from membrane permeability studies, such as Caco-2 cell assays, for this compound are not available. Such studies would be instrumental in predicting its oral absorption and potential to cross the blood-brain barrier.
Metabolism and Metabolite Characterization Research
The metabolic fate of this compound (MNTX) has been investigated in several preclinical species and through in vitro systems to characterize its biotransformation pathways. These studies show that MNTX is not extensively metabolized. nih.govresearchgate.net The primary metabolic routes involve carbonyl reduction and sulfation, with notable species differences in the extent and type of conjugation reactions. nih.govresearchgate.net
Identification of Metabolic Pathways in Preclinical Species and In Vitro Systems
Preclinical research reveals that MNTX undergoes biotransformation through several key pathways. The extent of metabolism varies among species, with mice showing a higher degree of metabolism compared to rats, dogs, and humans. nih.govresearchgate.net N-demethylation to form naltrexone (B1662487) is not a significant metabolic pathway. nih.govdrugbank.comnih.gov
A primary metabolic pathway for MNTX is the reduction of its C6-carbonyl group to form two epimeric alcohol metabolites: methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5). nih.govresearchgate.netnih.gov This conversion is a major route of metabolism observed in vivo. nih.govnih.gov In humans, the conversion to these methyl-6-naltrexol isomers represents one of the main metabolic pathways. nih.govresearchgate.net Following oral administration, the steady-state area under the curve (AUC) ratios of methyl-6α-naltrexol and methyl-6β-naltrexol to the parent drug were found to be 38.5% and 21.4%, respectively. fda.gov
Another major pathway of MNTX metabolism is the sulfation of the phenolic group at the C3-position, resulting in the formation of MNTX-3-sulfate (M2). nih.govresearchgate.netnih.gov This sulfation reaction is a primary metabolic route in humans and has also been observed in rats. nih.govresearchgate.net For orally administered MNTX, the AUC ratio of MNTX-3-sulfate to the parent drug at steady-state was 79%. fda.gov
Glucuronidation has been identified as a major metabolic pathway for MNTX in mice, rats, and dogs, but it is not a significant pathway in humans. nih.govresearchgate.net In mice, metabolites include MNTX-3-glucuronide (M9). nih.govresearchgate.net Dogs were found to produce only one metabolite, MNTX-3-glucuronide (M9). nih.govresearchgate.net In rats, both MNTX-3-sulfate and MNTX-3-glucuronide were observed. nih.govresearchgate.net Additionally, a glucuronide conjugate of a hydroxylated metabolite (M10) has been identified in mice. nih.govresearchgate.net
| Metabolite | Metabolic Pathway | Species Identified In |
|---|---|---|
| Methyl-6α-naltrexol (M4) | Carbonyl Reduction | Human, Rat, Mouse nih.govresearchgate.net |
| Methyl-6β-naltrexol (M5) | Carbonyl Reduction | Human, Rat, Mouse nih.govresearchgate.net |
| MNTX-3-sulfate (M2) | Sulfation | Human, Rat nih.govresearchgate.net |
| MNTX-3-glucuronide (M9) | Glucuronidation | Mouse, Rat, Dog nih.govresearchgate.net |
| 2-hydroxy-3-O-methyl MNTX (M6) | Oxidative Metabolism | Mouse, Rat nih.govresearchgate.net |
| Glucuronide of M6 (M10) | Glucuronidation | Mouse nih.govresearchgate.net |
The role of cytochrome P450 (CYP) enzymes in the metabolism of MNTX is minimal. fda.govrelistorhcp.com In vitro studies have shown that MNTX does not significantly inhibit or induce major CYP450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, or CYP3A4. nih.gov While a minor metabolite, 2-hydroxy-3-O-methyl MNTX (M6), has been identified in mice and rats, suggesting some oxidative metabolism, this is not a primary clearance pathway. nih.govresearchgate.net The general consensus from in vivo and in vitro studies is that the contribution of CYP enzymes to MNTX metabolism is not substantial. fda.gov
Identification of Enzymes Involved in Metabolism
In vitro studies using human-derived materials have identified the specific enzymes responsible for the primary metabolic transformations of MNTX.
Sulfation : The formation of MNTX-3-sulfate is catalyzed by sulfotransferase (SULT) enzymes. Specifically, SULT2A1 and SULT1E1 have been identified as the isoforms responsible for this reaction. nih.govfda.gov
Carbonyl Reduction : The reduction of MNTX to its naltrexol isomers, methyl-6α-naltrexol and methyl-6β-naltrexol, is catalyzed by NADPH-dependent hepatic cytosolic enzymes. nih.gov Further investigation using selective inhibitors has pointed to the involvement of the aldo-keto reductase (AKR) superfamily. nih.gov AKR1C4 appears to play a major role in the carbonyl reduction of MNTX, although multiple enzymes within the AKR1C subfamily may contribute. nih.govfda.govresearchgate.net Inhibitors of the AKR1C subfamily were shown to significantly inhibit the formation of the naltrexol metabolites. nih.gov
| Metabolic Reaction | Enzyme Family | Specific Enzymes Identified |
|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | SULT1E1, SULT2A1 nih.govfda.gov |
| Carbonyl Reduction | Aldo-Keto Reductases (AKRs) | AKR1C Subfamily (Major role for AKR1C4) nih.govfda.govresearchgate.net |
| Oxidative Metabolism | Cytochrome P450 (CYP) | Minimal involvement fda.govnih.gov |
Metabolite Activity Profile Assessment in Preclinical Models
Assessment of the metabolites of methylnaltrexone indicates that they possess varied pharmacological activity.
Methylnaltrexone-3-sulfate (M2): This is the most abundant metabolite following oral administration but is considered to have the least pharmacological activity. fda.gov
Methyl-6-naltrexol Isomers (M4 and M5): These metabolites are analogous to 6β-naltrexol, the major metabolite of naltrexone. 6β-naltrexol is known to be an opioid receptor antagonist, though less potent than its parent compound, naltrexone. drugbank.com It functions as a peripherally selective neutral antagonist, meaning it can inhibit the effects of opioid agonists without suppressing the receptor's basal signaling activity. wikipedia.orgoup.com This profile suggests it is less likely to precipitate severe withdrawal symptoms compared to inverse agonists like naltrexone. oup.com By extension, the methyl-6-naltrexol metabolites are also expected to contribute to the peripheral opioid antagonist activity of the parent drug. drugbank.com
In Vitro-In Vivo Correlation in Metabolic Research
Strong correlations have been established between in vitro findings and in vivo observations in the metabolic research of methylnaltrexone. In vitro studies using human hepatic cytosol correctly predicted the in vivo metabolic pathways. For instance, the NADPH-dependent carbonyl reduction of MNTX to form methyl-6α-naltrexol and methyl-6β-naltrexol observed in vitro was consistent with the metabolite profiles identified in plasma and urine from in vivo studies. nih.gov This consistency confirms that in vitro hepatic models are reliable tools for predicting the primary metabolic fate of methylnaltrexone.
Excretion Pathways in Animal Models
Preclinical studies in various animal models show that methylnaltrexone and its metabolites are eliminated from the body through both renal and fecal routes. nih.gov Significant species differences exist in the metabolic and excretory profiles.
Following intravenous administration, studies identified distinct metabolite patterns in the plasma and urine of different species:
Mice: Circulating and urinary metabolites included methyl-6β-naltrexol (M5), MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its glucuronide (M10). nih.gov
Rats: Observed metabolites included methylnaltrexone-3-sulfate (M2), M5, M6, and M9. nih.gov
Dogs: This species produced only a single metabolite, MNTX-3-glucuronide (M9). nih.gov
| Metabolite | Metabolite Name | Mouse | Rat | Dog |
|---|---|---|---|---|
| M2 | Methylnaltrexone-3-sulfate | - | ✔ | - |
| M5 | Methyl-6β-naltrexol | ✔ | ✔ | - |
| M6 | 2-hydroxy-3-O-methyl MNTX | ✔ | ✔ | - |
| M9 | MNTX-3-glucuronide | ✔ | ✔ | ✔ |
| M10 | M6-glucuronide | ✔ | - | - |
Renal excretion is a primary route of elimination for methylnaltrexone. Approximately half of an administered dose is excreted in the urine. drugbank.com The mechanism of renal excretion involves more than simple glomerular filtration. Preclinical data suggest active renal secretion of the compound. fda.gov This is supported by findings that the renal clearance of methylnaltrexone is approximately four to five times higher than creatinine (B1669602) clearance, indicating that active tubular secretion contributes significantly to its elimination. fda.gov
Biliary and Fecal Excretion
There are no available preclinical studies that have investigated the biliary and fecal excretion of this compound. Research on the parent compounds, naltrexone and methylnaltrexone, indicates that fecal excretion is a significant route of elimination for some of their metabolites, but no data specific to this compound has been published.
Structure Activity Relationship Sar Studies of 10 Oxo 3 O Methylnaltrexone and Its Derivatives
Impact of N-Methylation and Quaternization on Receptor Selectivity and BBB Permeation
The introduction of a methyl group to the nitrogen atom of naltrexone (B1662487), a process known as N-methylation, and the subsequent formation of a quaternary ammonium (B1175870) salt, profoundly alters the molecule's properties. This quaternization is a key structural modification that restricts the compound's ability to cross the blood-brain barrier (BBB). wikipedia.orgnih.gov The resulting positive charge on the nitrogen atom increases the polarity and reduces the lipophilicity of the molecule compared to its tertiary amine precursor, naltrexone. wikipedia.orgnih.gov This characteristic is fundamental to the peripherally restricted action of methylnaltrexone (B1235389) (MNTX), allowing it to antagonize mu-opioid receptors in the gastrointestinal tract without affecting the central nervous system's analgesic effects. wikipedia.orgnih.govdrugbank.comcancer.gov
Methylnaltrexone is selective for the µ-opioid receptor over the δ- and κ-opioid receptors. caymanchem.com While N-methylation is crucial for limiting BBB permeation, it does not appear to be a significant pathway for metabolism back to naltrexone. nih.gov The primary metabolic pathways for methylnaltrexone involve conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate (B86663). drugbank.com
Research has shown that quaternization of the nitrogen at position 17 in the "message" part of the molecule, as in methylnaltrexone, results in similar binding affinity, selectivity, and efficacy profiles to the parent compound, naltrexone. nih.gov This suggests that this modification primarily serves to limit central nervous system exposure rather than dramatically altering receptor interaction at the molecular level. nih.gov
Role of the 6-Oxo Group in Opioid Receptor Interaction and Antagonism
In a related context, modifications at the 6-position have been shown to modulate the activity of morphinan (B1239233) derivatives. For instance, the conversion of methylnaltrexone to methyl-6-naltrexol isomers is a primary metabolic pathway, indicating that this position is susceptible to metabolic changes. drugbank.com Furthermore, studies on other naltrexone derivatives, such as 6-desoxonaltrexone, where the 6-oxo group is removed, have been conducted to understand its role. nih.gov These studies, by comparing compounds with and without the 6-oxo group, help to elucidate its contribution to receptor affinity and antagonist potency. nih.gov
Influence of Stereochemistry at the Quaternary Nitrogen on Pharmacological Profile
Quaternization of the nitrogen atom in naltrexone derivatives introduces a chiral center, leading to the possibility of (R) and (S) stereoisomers. google.com The spatial arrangement of the substituents on this quaternary nitrogen has a significant impact on the pharmacological activity of the resulting compounds. nih.govnih.gov
Studies on pairs of diastereoisomers of quaternary narcotic antagonists have demonstrated that the stereochemistry at the chiral nitrogen is a critical determinant of their in vitro and in vivo activity. nih.gov Specifically, for derivatives of levallorphan, nalorphine, and naloxone (B1662785), only the diastereomer formed by the methylation of the N-allyl substituted tertiary amine (the N-methyl diastereomer) showed potent displacement of ³H-naltrexone from rat brain membranes and acted as a pure morphine antagonist in the guinea-pig ileum. nih.gov Conversely, the N-allyl diastereomers, obtained by reacting N-methyl substituted tertiary amines with an allyl halide, had significantly lower affinity and negligible antagonist activity. nih.gov
In the case of a derivative of naltrexone methiodide, 2D NOESY NMR studies were used to assign the (R)-configuration to the quaternary nitrogen. nih.gov This assignment was based on the observation of a cross-peak between the 14-OH proton and the protons of the N-methyl group, indicating an axial conformation of the methyl group with respect to the piperidine (B6355638) ring. nih.gov This stereochemical configuration was found to be consistent with potent antagonist activity at both µ and κ opioid receptors. nih.gov The distinct pharmacological profiles of the different stereoisomers underscore the importance of stereoselective synthesis to produce compounds with the desired therapeutic effects. google.com
Modification of Other Ring Systems and Substituents on Activity and Pharmacokinetics
Modifications to other ring systems and substituents on the morphinan scaffold of 10-Oxo-3-O-methylnaltrexone derivatives have been explored to further understand and optimize their pharmacological properties. For example, the replacement of the phenolic -OH group at position 3 with a carboxamido group and the opening of the furan (B31954) ring have been investigated. nih.gov These "furan ring open" derivatives have shown very high affinity for µ and κ receptors, with much lower affinity for δ receptors. nih.gov This suggests that the conformation of the carboxamide group is crucial for high-affinity binding. nih.gov
The pharmacokinetic profile can also be influenced by these modifications. For instance, while methylnaltrexone must be administered subcutaneously due to poor oral bioavailability, other modifications are being explored to improve this aspect. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. orgchemres.orgnih.gov While specific QSAR studies focusing exclusively on this compound were not found in the search results, the application of QSAR to related opioid derivatives demonstrates its utility in this field. nih.gov
QSAR models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that are most influential. orgchemres.org For example, in a study of 3-methylfentanyl derivatives, a QSAR model was established using neural networks, which identified key quantum chemical indices correlated with analgesic activity. nih.gov These included the net charge of specific atoms and torsional angles within the molecule. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.gov
These computational approaches, often combined with molecular modeling, can provide insights into the interactive patterns between ligands like this compound derivatives and opioid receptors. nih.gov By understanding the structural requirements for optimal receptor binding and desired pharmacological effects, QSAR can accelerate the discovery and development of new therapeutic agents.
Analytical Methodologies for Research and Quantification of 10 Oxo 3 O Methylnaltrexone
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone for the separation and purification of chemical compounds. For a molecule like 10-Oxo-3-O-methylnaltrexone, various chromatographic techniques can be applied to ensure the purity of research-grade material and to separate it from potential isomers or degradation products.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and separating isomers of naltrexone (B1662487) derivatives. researchgate.net The method's versatility allows for the effective separation of the main compound from impurities that may have been introduced during synthesis or degradation products. google.com
Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. google.comresearchgate.net The separation is achieved by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comgoogle.comnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve optimal separation of all components in a mixture. google.com
Detection is frequently performed using UV detectors, as compounds with chromophores, like the phenanthrene (B1679779) structure in naltrexone derivatives, absorb light in the UV spectrum. google.comresearchgate.net Wavelengths around 230 nm are often selected for sensitive detection. google.com Electrochemical detection can also be used, offering high sensitivity for compounds that can be oxidized or reduced. nih.govnih.gov The validation of an HPLC method for purity analysis involves assessing parameters such as specificity, linearity, precision, and accuracy to ensure the results are reliable. google.com
HPLC Method Parameters for Naltrexone Derivatives
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | Reverse-phase C18 (e.g., ODS, Zorbax SB-C18) | google.comnih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate, trifluoroacetic acid) | google.comgoogle.comnih.govnih.gov |
| Elution Mode | Isocratic or Gradient | google.comnih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | google.comresearchgate.netnih.gov |
| Detection | UV (e.g., 230 nm, 280 nm) or Electrochemical (e.g., +700 mV) | google.comresearchgate.netnih.govnih.gov |
| Column Temperature | Ambient to 40°C | google.comgoogle.com |
Gas Chromatography (GC) for Specific Derivatives
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity for the analysis of drugs and their metabolites. nih.gov However, compounds like this compound are generally non-volatile and require chemical modification through derivatization before they can be analyzed by GC. nih.govresearchgate.net
The derivatization process converts the polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives. Common derivatization reagents for naltrexone and its metabolites include:
Acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which create ester derivatives that are highly responsive to electron-capture detection (ECD). nih.govoup.com
Silylating agents which form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net
The choice of extraction solvent is critical for isolating the analyte from its matrix and minimizing interference. nih.gov Methylene (B1212753) chloride has been noted for providing clean chromatograms and high extraction efficiencies for naltrexone and its metabolites. nih.gov The derivatized sample is then injected into the GC, where it is separated on a capillary column, such as an OV-17. nih.gov
GC Method Parameters for Naltrexone Derivatives
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Derivatization | Acylation (PFPA, HFBA) or Silylation (TMS) | nih.govresearchgate.netoup.com |
| Column | Capillary columns (e.g., OV-17) | nih.gov |
| Detection | Electron-Capture Detection (ECD) or Mass Spectrometry (MS) | nih.govnih.gov |
| Extraction | Liquid-liquid extraction with solvents like methylene chloride | nih.gov |
| Quantitation Limit | Can reach sub-ng/mL levels (e.g., 0.1 - 0.25 ng/mL) | nih.govoup.com |
Chiral Chromatography for Enantiomeric Purity
The naltrexone molecule contains multiple chiral centers, and its derivatives, including methylnaltrexone (B1235389), can exist as different stereoisomers (e.g., R and S configurations at the quaternary nitrogen). google.com These different isomers can exhibit distinct biological activities. google.com Therefore, it is crucial to separate and analyze the enantiomeric purity of a compound like this compound.
Chiral chromatography is the designated method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. The CSP is designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. While specific methods for this compound are not detailed in the literature, the established presence of stereoisomers in methylnaltrexone (MNTX) underscores the necessity of such analysis for quality control and research. google.com The development of a chiral separation method would involve screening various types of CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomers.
Mass Spectrometry-Based Methods for Quantification in Research Samples
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is the gold standard for the sensitive and selective quantification of compounds in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrix Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for quantifying low concentrations of drugs and metabolites in biological fluids. researchgate.net This technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.govresearchgate.net It is frequently used for pharmacokinetic studies of naltrexone and its derivatives. nih.govresearchgate.net
The LC-MS/MS system operates by separating the analyte from other matrix components via LC, after which the analyte is ionized (commonly using electrospray ionization, ESI) and detected by the mass spectrometer. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by using a multiple reaction monitoring (MRM) scan. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte is selected, fragmented, and a specific product ion is monitored for quantification. nih.govresearchgate.net This process significantly reduces background noise and improves the signal-to-noise ratio, allowing for very low limits of quantification. mdpi.com
Method Development and Validation in Preclinical Biological Matrices (e.g., plasma, urine, tissue homogenates)
To reliably quantify this compound in preclinical samples such as plasma, urine, or tissue homogenates, a robust LC-MS/MS method must be developed and rigorously validated according to regulatory guidelines. nih.govresearchgate.net
Method Development involves several key steps:
Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation (e.g., with perchloric acid or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.govresearchgate.netresearchgate.net SPE, using cartridges with a specific retention mechanism like weak cation-exchange, can provide a cleaner extract and higher recovery. nih.gov An internal standard (IS), often a deuterated analog of the analyte, is added at the beginning of the process to correct for variability during sample preparation and analysis. nih.govoup.com
Chromatographic Separation: An appropriate LC column (typically C18) and mobile phase are selected to achieve a short run time while ensuring the analyte is separated from any interfering components in the matrix. nih.govjournal-dtt.org Gradient elution is often used to optimize separation and reduce analysis time. researchgate.netresearchgate.net
Mass Spectrometric Detection: The MS parameters are optimized for the specific analyte. This includes selecting the ionization mode (positive ion mode is common for naltrexone derivatives) and identifying the most intense and stable precursor-to-product ion transitions for the MRM analysis. nih.govresearchgate.netjournal-dtt.org
Method Validation ensures the analytical method is reliable and reproducible. The validation process assesses several key parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. Calibration curves typically show a correlation coefficient (r or r²) of >0.99. nih.govresearchgate.net
Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the measurements. Intra- and inter-day precision and accuracy are typically evaluated at multiple concentration levels, with acceptance criteria often set at ±15% (or ±20% at the lower limit of quantification). researchgate.net
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.govnih.govresearchgate.net
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability). nih.govnih.gov
LC-MS/MS Method Validation Parameters for Naltrexone Analogs in Biological Fluids
| Validation Parameter | Typical Performance Metric | Source(s) |
|---|---|---|
| Linearity Range | 0.5 - 250 ng/mL | nih.govresearchgate.net |
| Correlation Coefficient (r²) | ≥ 0.995 | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL | nih.govnih.govchromatographyonline.com |
| Intra-day Precision (%CV) | < 10.2% | researchgate.net |
| Inter-day Precision (%CV) | < 10.2% | researchgate.net |
| Accuracy (%RE) | Within ±15% | researchgate.netnih.gov |
| Extraction Recovery | 75% - 94% | nih.govnih.govresearchgate.net |
Analytical Data for this compound Remains Elusive in Scientific Literature
Despite a comprehensive search for analytical methodologies concerning the specific chemical compound This compound , no detailed scientific data was found for the specified research and quantification techniques. The search included extensive queries for detection and quantification limits, matrix effects, high-resolution mass spectrometry for metabolite identification, other spectroscopic applications, and bioanalytical methodologies for preclinical studies.
The available scientific literature and chemical databases contain information on structurally related compounds, such as naltrexone, methylnaltrexone, 10-Ketonaltrexone (B1237004) (also known as Naltrexone EP Impurity I) biosynth.commedkoo.comnoramco.com, and 3-O-Methylnaltrexone (Naltrexone EP Impurity J) chemwhat.com. These compounds are available as analytical reference standards from various suppliers synzeal.commnk.com. However, specific analytical parameters and detailed research findings for the compound possessing both the 10-oxo and the 3-O-methyl functionalities simultaneously are not present in the retrieved sources.
Consequently, it is not possible to provide the requested scientifically accurate content and data tables for the outlined sections focusing solely on this compound. Methodologies for the analysis of its parent compounds, naltrexone and methylnaltrexone, are well-documented, with established limits of quantification and detection using techniques like HPLC and LC-MS/MS researchgate.netnih.govnih.govgoogle.com. For instance, a validated LC-MS/MS method for methylnaltrexone in human serum demonstrated a quantification range of 0.5-250 ng/ml researchgate.net. Similarly, HPLC methods for naltrexone have reported quantification limits as low as 2 ng/ml fordham.edu.
However, due to the strict requirement to focus exclusively on This compound , and the absence of specific data for this molecule in the public domain and scientific databases searched, the detailed article as per the provided outline cannot be generated.
Comparative Preclinical Pharmacology and Mechanistic Distinctions
Comparison with Naltrexone (B1662487) and Other Opioid Antagonists (e.g., Naloxone)
Naltrexone and naloxone (B1662785) are both competitive opioid receptor antagonists, with naltrexone generally exhibiting a longer duration of action. researchgate.net They are foundational compounds for understanding the structure-activity relationships of opioid antagonists.
Naltrexone is a potent antagonist with high affinity for the mu-opioid receptor (MOR), and to a lesser extent, for the kappa- (KOR) and delta-opioid receptors (DOR). mdpi.com Naloxone also displays a strong affinity for the MOR. europa.eu The introduction of a 10-oxo group to the naltrexone structure, as seen in 10-oxo naltrexone, has been reported to result in a compound that is less potent than naltrexone itself. usbio.net
Furthermore, studies on 3-O-methylnaltrexone have revealed that this modification can lead to partial agonist activity at the mu-opioid receptor in rhesus monkeys. nih.gov In some subjects, 3-O-methylnaltrexone substituted for heroin, and its effects were antagonized by naltrexone, indicating mu-agonist activity. nih.gov In other subjects, it antagonized the effects of heroin, morphine, and M6G. nih.gov In vitro, it was shown to inhibit adenylyl cyclase activity, albeit to a lesser degree than a full agonist. nih.gov
Table 1: Comparative Receptor Binding Properties of Naltrexone and Related Compounds
| Compound | Primary Receptor Target | Reported Activity |
|---|---|---|
| Naltrexone | μ-opioid receptor (high affinity), κ- and δ-opioid receptors (lower affinity) | Potent Antagonist mdpi.com |
| Naloxone | μ-opioid receptor (high affinity) | Potent Antagonist europa.eu |
| 10-Oxo Naltrexone | Opioid Receptors | Less potent than Naltrexone usbio.net |
| 3-O-methylnaltrexone | μ-opioid receptor | Partial Agonist nih.gov |
| Methylnaltrexone (B1235389) | μ-opioid receptor | Peripheral Antagonist nih.govwikipedia.orgnih.gov |
The ability of an opioid antagonist to cross the blood-brain barrier (BBB) determines its effects on central versus peripheral opioid receptors. Naltrexone and naloxone readily cross the BBB and exert their effects in the central nervous system (CNS). nih.gov In contrast, methylnaltrexone, a quaternary derivative of naltrexone, has restricted access to the brain due to its greater polarity and lower lipid solubility. wikipedia.orgnih.govfda.gov This makes it a peripherally acting mu-opioid receptor antagonist, reversing opioid-induced side effects like constipation without affecting central analgesia. nih.govwikipedia.orgnih.gov
The structural modifications in 10-Oxo-3-O-methylnaltrexone—the addition of an oxygen atom at the 10-position and a methyl group at the 3-position—are not as drastic as the quaternization of the nitrogen in methylnaltrexone. Therefore, it is plausible that this compound would still be able to cross the BBB and have central effects, similar to naltrexone. However, the altered polarity from these modifications could potentially influence its distribution between the central and peripheral compartments, though to a lesser extent than methylnaltrexone.
The metabolism of naltrexone is well-characterized and primarily involves the reduction of the 6-keto group to produce 6-beta-naltrexol, which is also an active opioid antagonist. mdpi.com Naloxone is also extensively metabolized, mainly through glucuronide conjugation. The metabolism of methylnaltrexone involves conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate (B86663). drugbank.com
Table 2: Overview of Metabolic Pathways for Naltrexone and Related Antagonists
| Compound | Primary Metabolic Pathway(s) | Key Metabolite(s) |
|---|---|---|
| Naltrexone | Reduction of 6-keto group mdpi.com | 6-beta-naltrexol mdpi.com |
| Naloxone | Glucuronide conjugation | Naloxone-3-glucuronide |
| Methylnaltrexone | Conversion to methyl-6-naltrexol isomers, sulfation drugbank.com | Methyl-6-naltrexol isomers, methylnaltrexone sulfate drugbank.com |
Research on Potential Synergistic or Antagonistic Interactions with Other Research Compounds
There is no specific research available on the synergistic or antagonistic interactions of this compound with other research compounds. However, based on the profiles of related molecules, some potential interactions can be postulated.
Given its likely action at opioid receptors, it would be expected to antagonize the effects of opioid agonists. If it indeed has partial agonist activity, its interaction with other opioids could be complex, potentially leading to either an additive or an antagonistic effect depending on the specific agonist and the experimental conditions. For example, in monkeys where 3-O-methylnaltrexone acted as an agonist, it enhanced the effects of heroin, M6G, and morphine. nih.gov
Computational Chemistry and Modeling Approaches
Molecular Docking and Dynamics Simulations for Receptor Interaction Elucidation
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein receptor at an atomic level.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 10-Oxo-3-O-methylnaltrexone, docking studies would be crucial to hypothesize its binding mode within the opioid receptor family (mu, delta, and kappa). The process involves placing the 3D structure of the ligand into the binding site of a receptor's crystal structure and scoring the different poses based on factors like electrostatic and van der Waals interactions. Docking studies on naltrexone (B1662487) derivatives have shown that the basic nitrogen atom typically forms a critical charge-reinforced hydrogen bond with a conserved aspartic acid residue (e.g., Asp147 in the mu-opioid receptor, MOR) in the third transmembrane (TM3) helix. nih.gov The aromatic ring of the morphinan (B1239233) scaffold settles into a hydrophobic pocket, making contact with various residues. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-receptor complex over time. These simulations, which can span from nanoseconds to microseconds, solve Newton's laws of motion for every atom in the system, providing insights into the stability of the binding pose, the flexibility of the receptor, and the role of water molecules. nih.gov For this compound, an MD simulation would reveal how the addition of the 10-oxo and 3-O-methyl groups affects the dynamics of the interaction compared to naltrexone. It could elucidate whether these modifications introduce new hydrogen bonds, alter the conformation of the receptor's loops, or affect the key salt bridge between the ligand's nitrogen and the receptor's aspartate residue, which is crucial for receptor activation and signaling. nih.gov
Key amino acid residues within the opioid receptor binding pockets, identified through both computational modeling and site-directed mutagenesis, serve as focal points for these simulations. researchgate.netchemicalbook.com
Table 1: Key Amino Acid Residues in Opioid Receptors for Ligand Interaction
| Receptor Domain | Key Residues | Potential Interaction with Morphinans |
|---|---|---|
| Transmembrane 2 (TM2) | D116, Q126, A119 | Polar contacts and hydrophobic interactions |
| Transmembrane 3 (TM3) | D149, Y150, M153 | Key ionic interaction with protonated nitrogen; polar and hydrophobic contacts |
| Transmembrane 6 (TM6) | W295, H297, H299 | Hydrophobic (tryptophan) and polar (histidine) interactions |
| Transmembrane 7 (TM7) | Y328, I324 | Hydrophobic and polar contacts |
This interactive table summarizes key residues in the mu-opioid receptor (numbering may vary) that are critical for binding morphinan-like ligands. Docking and MD simulations of this compound would focus on its interactions with these specific residues.
In Silico Prediction of Pharmacokinetic Parameters (e.g., BBB permeability)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, saving significant time and resources. nih.govnih.gov A critical parameter for any centrally acting agent is its ability to cross the blood-brain barrier (BBB).
The permeability of the BBB can be estimated using models based on a compound's physicochemical properties. wikipedia.org Simple "rules of thumb" have been developed from analyzing large datasets of CNS drugs, suggesting ideal ranges for properties like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). wikipedia.org For example, compounds with MW ≤ 400 g/mol , logP ≤ 5, and TPSA < 90 Ų are more likely to cross the BBB. wikipedia.org
To assess the likely BBB permeability of this compound, its calculated properties can be compared to its parent compound, naltrexone (which crosses the BBB), and to methylnaltrexone (B1235389) (which is designed to be peripherally restricted). guidetopharmacology.org Methylnaltrexone's permanent positive charge on its quaternary nitrogen atom drastically increases its polarity and prevents it from crossing the BBB. guidetopharmacology.orgusbio.net
Table 2: Comparative Physicochemical Properties for BBB Permeability Assessment
| Compound | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted CNS Permeability |
|---|---|---|---|---|---|---|
| Naltrexone | 341.4 | 1.9 | 70.0 | 2 | 4 | Yes |
| This compound | 369.4 | ~1.7 | 87.1 | 1 | 5 | Likely |
| Methylnaltrexone | 356.4 | 1.6 | 66.8 | 2 | 4 | No (due to charge) guidetopharmacology.orgusbio.net |
This interactive table compares the calculated physicochemical properties of this compound with related compounds and established guidelines for CNS activity. Properties for Naltrexone and Methylnaltrexone are from PubChem. medkoo.comgoogle.com Properties for the target compound are estimated based on the structures of 10-oxonaltrexone wikipedia.org and 3-O-methylnaltrexone. researchgate.net
Based on these parameters, this compound has properties that fall within the acceptable ranges for BBB penetration. The methylation of the 3-hydroxyl group reduces the hydrogen bond donor count by one, which is favorable for BBB crossing. However, the addition of the 10-oxo group increases the molecular weight and polar surface area, which could slightly hinder permeability compared to naltrexone. More advanced machine learning and regression models could provide a more quantitative prediction (e.g., a logBB value), but these have not been specifically published for this compound. nih.govguidetopharmacology.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemwhat.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
For morphinan derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods require a training set of structurally similar compounds with known biological activities (e.g., receptor binding affinity, Ki). The compounds are aligned, and for each one, steric and electrostatic fields (in CoMFA) or other properties like hydrophobicity and hydrogen bonding potential (in CoMSIA) are calculated at various points on a 3D grid. A statistical method, typically Partial Least Squares (PLS), is then used to generate a model that correlates these field values with biological activity. nih.gov
A QSAR model built on analogs of this compound could guide the design of new compounds with improved potency or selectivity. The model's output, often visualized as 3D contour maps, highlights regions where modifying the molecule would likely enhance or diminish activity. For example, a map might show that adding a bulky, electropositive group at a specific position would be beneficial for receptor binding.
Table 3: Example Data Structure for a QSAR Study of this compound Analogs
| Compound ID | R1 Group (e.g., at C14) | R2 Group (e.g., on N-alkyl) | Biological Activity (e.g., MOR Ki, nM) |
|---|---|---|---|
| Analog-1 (Parent) | -OH | -Cyclopropyl | [Experimental Value] |
| Analog-2 | -OCH3 | -Cyclopropyl | [Experimental Value] |
| Analog-3 | -OH | -Cyclobutyl | [Experimental Value] |
| Analog-4 | -H | -Cyclopropyl | [Experimental Value] |
This hypothetical table illustrates the type of data required to build a QSAR model. A series of analogs with systematic variations are synthesized and tested to generate the training data needed to predict the activity of novel designs.
De Novo Drug Design Methodologies
De novo drug design refers to computational methods that generate novel molecular structures with desired properties, often without starting from a known template. In recent years, generative artificial intelligence (AI), particularly deep learning models, has emerged as a powerful tool for de novo design.
These methods can be applied to discover novel opioid receptor modulators. A typical workflow involves a generative model, such as a variational autoencoder (VAE) or a generative adversarial network (GAN), trained on vast libraries of known chemical structures to learn the "rules" of chemical space (e.g., valid valency and bonding). The model can then be fine-tuned or biased using reinforcement learning to generate new molecules that are predicted to be active against a specific target, like the kappa-opioid receptor. The reward function for the reinforcement learning can include multiple objectives, such as predicted binding affinity (from docking scores), similarity to a known binding mode, and desirable pharmacokinetic properties.
For this compound, its structure could be used as a starting point or as part of a fine-tuning dataset to guide a generative model. The model could explore novel modifications to the morphinan scaffold, potentially leading to the discovery of entirely new chemotypes with unique pharmacological profiles, such as biased agonism or enhanced receptor selectivity. The generated candidates would then be filtered and prioritized for synthesis and experimental validation using docking and the other computational methods described above. This approach accelerates the discovery cycle by exploring a much broader chemical space than is possible with traditional chemical library screening.
Future Research Trajectories and Unexplored Academic Questions
Investigation of Novel Peripheral Opioid Receptor Subtypes
While naltrexone (B1662487) and its primary derivatives are known to act as competitive antagonists at the mu (μ), kappa (κ), and delta (δ) opioid receptors, the full spectrum of their interactions, particularly in the periphery, is not completely understood. drugs.compatsnap.com The development of peripherally acting μ-opioid receptor antagonists (PAMORAs) has highlighted the therapeutic potential of targeting opioid receptors outside the central nervous system. dovepress.comwikipedia.org Future research on 10-Oxo-3-O-methylnaltrexone should focus on detailed receptor mapping and binding affinity studies to determine its selectivity profile.
A crucial unexplored question is whether this compound interacts with novel or less-characterized opioid receptor subtypes and splice variants in peripheral tissues. The existence of such subtypes has been postulated, and they could represent more refined targets for treating conditions like opioid-induced bowel dysfunction with greater specificity and fewer side effects. nih.gov Investigating the binding of this compound to these putative receptors could uncover unique therapeutic niches.
Table 1: Opioid Receptor Binding Profiles of Naltrexone and Related Compounds
| Compound | Primary Receptor Target(s) | Known Action | Key Research Question for this compound |
|---|---|---|---|
| Naltrexone | μ, κ, δ | Competitive Antagonist drugs.com | Does it exhibit higher selectivity for peripheral vs. central receptors? |
| Methylnaltrexone (B1235389) | Peripheral μ-opioid receptors | Peripherally Restricted Antagonist nih.gov | What is its binding affinity for known peripheral receptor splice variants? |
Research into Non-Opioid Receptor Mediated Mechanisms of Action (if any)
The pharmacological effects of naltrexone derivatives may not be exclusively mediated by classical opioid receptors. Emerging research suggests that certain stereoisomers of these compounds can interact with non-opioid targets. For instance, the (+)-enantiomer of naltrexone has been reported to exhibit antagonist activity at Toll-like receptor 4 (TLR4), a component of the innate immune system. wikipedia.orgrsc.org
This opens a significant avenue for future investigation into this compound. It is imperative to explore whether this compound, or one of its stereoisomers, possesses "off-target" activity at receptors like TLR4 or sigma (σ) receptors. Such interactions could have profound implications, potentially pointing towards novel applications in inflammatory conditions or neuropathic pain, completely independent of its opioid receptor antagonism.
Development of Advanced Preclinical Models for Specific Research Questions
Standard rodent models have been instrumental in defining the effects of opioid antagonists on gastrointestinal function. nih.gov However, to dissect the specific actions of a novel compound like this compound, more advanced and specific preclinical models are required.
Future research should leverage cutting-edge model systems to answer targeted questions. For example:
Humanized Animal Models: Mice with genetically humanized opioid receptors could provide more accurate data on receptor binding and downstream effects as they would occur in humans.
Organoid Cultures: Patient-derived intestinal organoids can be used to study the compound's direct effects on human gut motility and secretion in a controlled, in vitro environment, offering a bridge between animal models and clinical trials.
Computational Modeling: In-depth molecular dynamics simulations, which have been used to study naltrexone's interaction with the μ-opioid receptor, can predict the binding pose and energy of this compound, guiding further analogue development. nih.govnih.gov
These advanced models will be critical for investigating the compound's efficacy in specific disease contexts, such as post-operative ileus or chemotherapy-induced constipation.
Exploration of New Synthetic Pathways for Research Analogues
To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic pathways is essential. While methods for producing various naltrexone derivatives exist, novel approaches could accelerate the discovery of analogues with improved properties. researchgate.netcdnsciencepub.com
Recent advancements, such as the first asymmetric synthesis of (-)-naltrexone from simple, achiral precursors, provide a foundation for creating derivatives that are difficult to access through semi-synthesis from natural opioids. rsc.org Future synthetic chemistry research should focus on:
Modular Synthesis: Developing routes that allow for easy modification at various positions on the morphinan (B1239233) skeleton.
Late-Stage Functionalization: Creating methods to introduce chemical diversity in the final steps of the synthesis, enabling the rapid generation of a library of related compounds for screening.
Such strategies would facilitate a systematic investigation into how modifications to the this compound scaffold affect its potency, selectivity, and pharmacokinetic properties.
Mechanistic Studies on Long-Term Pharmacodynamic Effects in Animal Models
The long-term consequences of administering a novel opioid antagonist are a critical area for investigation. While PAMORAs like methylnaltrexone have been studied for long-term use, the specific molecular changes induced by chronic receptor blockade are not fully elucidated. dovepress.comnih.gov
Research has shown that some long-acting opioid antagonists can disrupt receptor signaling by activating c-Jun N-terminal kinase (JNK), leading to noncompetitive effects. researchgate.net This provides a compelling direction for future studies on this compound. Long-term animal studies should be designed to investigate:
Receptor Regulation: Does chronic administration lead to an upregulation or downregulation of peripheral opioid receptors?
Signaling Pathway Adaptation: Are alternative signaling pathways, such as the JNK pathway, activated, and what are the functional consequences?
Development of Tolerance: Is there any change in the compound's efficacy over time?
Understanding these long-term pharmacodynamic effects is crucial for predicting the sustained clinical utility and potential for unexpected outcomes following chronic administration.
Research into the Molecular Basis of Stereoisomer Differences in Activity
The stereochemistry of naltrexone derivatives is a critical determinant of their biological activity. Studies have shown that epimers differing only in the chirality at a single carbon center (e.g., C-6) can exhibit significant differences in potency and receptor binding affinity, with 6β epimers often being more potent antagonists than their 6α counterparts. researchgate.net Furthermore, the distinct biological activities of the (+) and (-) enantiomers of naltrexone underscore the importance of stereoisomeric purity. rsc.org
For this compound, a key academic question is how its specific stereoconfiguration influences its pharmacological profile. Future research must prioritize:
Asymmetric Synthesis: Developing methods to synthesize individual, pure stereoisomers of the compound.
Pharmacological Evaluation: Systematically testing each isomer in binding assays and functional studies to determine their respective potencies and selectivities.
Molecular Modeling: Employing computational simulations to understand how different spatial arrangements of functional groups affect the interaction with the opioid receptor binding pocket. nih.govresearchgate.net
This line of inquiry will be fundamental to identifying the optimal stereoisomer for potential therapeutic development and to deepening our understanding of the structural requirements for peripheral opioid receptor antagonism.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Naltrexone |
| Methylnaltrexone |
| Naldemedine |
| Morphine |
| Naloxone (B1662785) |
| Alvimopan |
| Naloxegol |
| Oxycodone |
| Buprenorphine |
| Pentazocine |
| 6-β-naltrexol |
| 2-hydroxy-3-O-methylnaltrexol |
| α-funaltrexamine |
| β-funaltrexamine |
| Norbinaltorphimine (norBNI) |
| Guanidinonaltrindole (GNTI) |
| JDTic |
| U50,488 |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 10-Oxo-3-O-methylnaltrexone, and how can researchers optimize yield and purity?
- Methodological Answer : A chemoenzymatic approach using stereoselective dihydroxylation and intramolecular Heck reactions has been employed for structurally related compounds like 10-keto-oxycodone . For this compound, modifications may include selective O-methylation at the 3-position and oxidation at the 10-position. Reaction optimization should involve monitoring intermediates via HPLC (High-Performance Liquid Chromatography) and adjusting catalysts (e.g., palladium for Heck reactions). Purity can be enhanced using recrystallization with ethanol/water mixtures, as demonstrated in naltrexone derivative syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselective modifications (e.g., 3-O-methyl and 10-oxo groups). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (e.g., observed m/z ~490 for related naltrexone analogs) . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How should researchers assess purity and identify impurities in this compound batches?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect impurities at ≤0.1% levels. Compare retention times against reference standards (e.g., naltrexone hydrochloride, CAS 16676-29-2) . For quantification, apply the European Pharmacopoeia (EP) guidelines for opioid analogs, which mandate impurity profiling via UV detection at 280 nm .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating this compound’s μ-opioid receptor (MOR) antagonism in vivo?
- Methodological Answer : Use a randomized, placebo-controlled trial (RCT) model, as seen in methylnaltrexone (MNTX) studies . Administer this compound subcutaneously to advanced cancer models (e.g., xenografts in nude mice) and measure MOR activation via cAMP assays. Include multivariable Cox regression to analyze survival outcomes, adjusting for covariates like albumin levels and tumor type . Dose-response curves should compare efficacy to naloxone or naltrexone .
Q. How can contradictory data on MOR antagonists’ cancer progression effects be reconciled in preclinical studies?
- Methodological Answer : Contradictions may arise from differences in tumor microenvironments or MOR isoform expression. Perform RNA sequencing on treated vs. untreated tumors to identify MOR splice variants. Use immunohistochemistry to map MOR distribution in tissue sections. Stratify survival analyses by tumor subtype (e.g., colorectal vs. pancreatic), as MNTX showed subtype-specific efficacy . Validate findings using syngeneic models to account for immune modulation .
Q. What methodologies are suitable for studying this compound’s metabolic stability and hepatotoxicity?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) with LC-MS/MS to quantify metabolic half-life (t½). Monitor cytochrome P450 (CYP3A4/2D6) inhibition via fluorometric assays. For hepatotoxicity, measure ALT/AST levels in serum after 28-day repeated dosing in rodents. Compare results to structural analogs like oxymorphone hydrochloride (CAS 52446-24-9), which has documented hepatic safety profiles .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications at the 3-O-methyl (e.g., ethyl, benzyl) and 10-oxo (e.g., hydroxyl, amine) positions. Test binding affinity via competitive radioligand assays (³H-naltrexone displacement in CHO cells expressing MOR). Use molecular docking (e.g., AutoDock Vina) to predict interactions with MOR’s extracellular loop 2. Correlate in silico data with in vivo analgesic reversal assays .
Data Interpretation & Quality Control
Q. What statistical approaches are critical for analyzing survival data in MOR antagonist trials?
- Methodological Answer : Apply Kaplan-Meier estimates with log-rank tests for unadjusted survival curves. For adjusted analyses, use Cox proportional hazards models with covariates (e.g., albumin ≥3.5 g/dL, ECOG performance status). Account for crossover effects (e.g., placebo-to-treatment transitions) via time-dependent covariates, as done in MNTX trials . Report hazard ratios (HR) with 95% confidence intervals (CI) and P-values <0.05 for significance .
Q. How should researchers validate target engagement of this compound in complex biological matrices?
- Methodological Answer : Use positron emission tomography (PET) with ¹¹C-labeled analogs to quantify MOR occupancy in vivo. Alternatively, employ ex vivo receptor autoradiography in brain/bowel tissues. Validate specificity via knockout (MOR⁻/⁻) models . For plasma/tissue quantification, develop a validated LC-MS/MS method with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
